REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH3:9][C:10](=O)[CH2:11][CH3:12].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C(Cl)Cl>[CH2:10]([C:11]1([CH3:12])[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1)[CH3:9]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction solids
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was decanted into a separatory funnel
|
Type
|
WASH
|
Details
|
The solid material was washed with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the wash was decanted into the above separatory funnel
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with aqueous, saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed organic phase was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(OC2=C(O1)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |